4-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine

Lipophilicity CNS drug design Membrane permeability

4-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine (CAS 881041-62-9) is a bicyclic diamine building block comprising a 4-methylpiperidine ring linked via a methylene bridge to a pyrrolidine ring at the 2-position. It presents a molecular formula of C₁₁H₂₂N₂ and a molecular weight of 182.31 g·mol⁻¹.

Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
CAS No. 881041-62-9
Cat. No. B3043512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine
CAS881041-62-9
Molecular FormulaC11H22N2
Molecular Weight182.31 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)CC2CCCN2
InChIInChI=1S/C11H22N2/c1-10-4-7-13(8-5-10)9-11-3-2-6-12-11/h10-12H,2-9H2,1H3
InChIKeyBSCDPMBBVBXWJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine (CAS 881041-62-9) – Structural Identity, Physicochemical Profile, and Procurement-Grade Classification


4-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine (CAS 881041-62-9) is a bicyclic diamine building block comprising a 4-methylpiperidine ring linked via a methylene bridge to a pyrrolidine ring at the 2-position . It presents a molecular formula of C₁₁H₂₂N₂ and a molecular weight of 182.31 g·mol⁻¹ . The free base is typically supplied at ≥95% purity with a boiling point of 248.5 ± 8.0 °C (760 mmHg), a density of 0.9 ± 0.1 g·cm⁻³, and a flash point of 86.8 ± 9.4 °C . The dihydrochloride salt form (CAS 1220027-22-4, MW 255.23 g·mol⁻¹) is also commercially available, offering enhanced aqueous solubility for biological assay preparation .

Why Generic Substitution Fails for 4-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine: The Quantitative Impact of the 4-Methyl Group on Lipophilicity, Steric Bulk, and Pharmacological Selection


Piperidine-pyrrolidine diamine building blocks can appear superficially interchangeable, yet subtle structural variations produce measurable differences in lipophilicity, steric bulk, and predicted pharmacological profile that preclude simple substitution. The 4-methyl substituent on the piperidine ring of the target compound increases computed logP by 0.5 log units relative to the unsubstituted des-methyl analog 1-[(pyrrolidin-2-yl)methyl]piperidine (XLogP3 = 1.7 versus 1.2) while preserving identical hydrogen-bond donor/acceptor counts and topological polar surface area (15.3 Ų) . Class-level evidence from structurally related 4-methylpiperidine series demonstrates that this single methyl substitution can alter sigma‑1 receptor affinity by orders of magnitude and improve sigma‑1/sigma‑2 selectivity profiles by several hundred fold relative to unsubstituted or 3,3‑dimethyl analogs . Procuring a generic des-methyl analog, a regioisomer bearing the methyl on the pyrrolidine ring, or a stereoisomer would therefore not reproduce the same physicochemical determinant or target-engagement probability, rendering outcomes non‑transferable.

Quantitative Differentiation Evidence for 4-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine (CAS 881041-62-9) vs. Closest Structural Analogs


Lipophilicity Differential: XLogP3 of 1.7 vs. 1.2 for the Des-Methyl Analog – Impact on Predicted Membrane Permeability and CNS Target Access

The target compound exhibits a computed XLogP3-AA of 1.7, which is 0.5 log units higher than the des-methyl analog 1-[(pyrrolidin-2-yl)methyl]piperidine (XLogP3 = 1.2) despite both compounds sharing identical hydrogen-bond donor (1), acceptor (2), and topological polar surface area (15.3 Ų) values . This 0.5 log-unit increase translates to a theoretical ~3.2‑fold greater partition coefficient, which places the compound squarely within the optimal logP range (1‑3) for passive blood‑brain barrier penetration while remaining below the threshold (logP > 5) associated with poor solubility and metabolic lability. The physicochemical divergence is entirely attributable to the single 4‑methyl group on the piperidine ring.

Lipophilicity CNS drug design Membrane permeability

Molecular Size and Steric Differentiation: MW 182.31 Da vs. 168.28 Da for the Des-Methyl Scaffold – Implications for Binding Pocket Occupancy and Scaffold Optimization

The 4-methyl substitution increases the molecular weight by 14.03 Da relative to the des-methyl parent (182.31 Da versus 168.28 Da) while adding a single heavy atom and increasing the computed heavy atom count from 12 to 13 . The methyl group projects equatorially from the piperidine ring in the lowest‑energy conformation, contributing steric bulk at the 4‑position without introducing a new stereocenter or altering the number of rotatable bonds. This incremental increase in molecular volume provides a probe point for SAR exploration of lipophilic sub‑pockets in target proteins; the des-methyl analog lacks this steric feature entirely, while the 3,3‑dimethyl analog (MW ≈ 196 Da) presents a bulkier gem‑dimethyl motif that can lead to divergent conformational preferences and distinct selectivity outcomes .

Molecular weight Steric bulk Medicinal chemistry scaffold

Procurement-Grade Purity Specification: Supplier-Verified ≥95% Purity – Ensuring Reproducibility Across Research Batches

Multiple independent suppliers, including AKSci (Catalog 1681CN) and Fisher Scientific/Combi-Blocks (Catalog QA-4820), specify a minimum purity of 95% for the free base . This is the highest commonly reported purity specification for this scaffold among commercially available piperidine‑pyrrolidine diamine building blocks. Lower-purity batches of structurally related analogs (often supplied at 90‑93% purity) may contain residual starting materials or regioisomeric impurities that confound biological assay interpretation, particularly in concentration‑response experiments where minor contaminants with higher potency can dominate the measured signal.

Purity specification Quality control Chemical procurement

Class-Level Pharmacological Precedent: 4‑Methylpiperidine Substitution Enhances Sigma‑1 Receptor Affinity and Selectivity – Implications for CNS Target Prioritization

Although no direct head‑to‑head bioassay data are publicly available for 4‑Methyl‑1‑(pyrrolidin‑2‑ylmethyl)piperidine itself, robust class‑level SAR evidence from the 4‑methylpiperidine chemotype demonstrates that methyl substitution at the piperidine 4‑position profoundly influences sigma receptor pharmacology. In a systematic study of methyl‑substituted piperidine congeners of N‑[ω‑(6‑methoxynaphthalen‑1‑yl)alkyl] derivatives, the 4‑methyl analog (compound 31) achieved a sigma‑1 Ki of 0.030 nM with a sigma‑1/sigma‑2 selectivity ratio of 597‑fold, whereas the unsubstituted piperidine analog was significantly less potent and less selective. The 3,3‑dimethyl analog (compound 26) showed comparable selectivity (680‑fold) but a >10‑fold reduction in absolute affinity (Ki = 0.35 nM) . This class‑level evidence establishes the 4‑methylpiperidine motif as a privileged pharmacophoric element for achieving high sigma‑1 affinity and selectivity, a property that the des‑methyl analog of the target compound cannot claim. No published data currently permit a quantitative selectivity comparison between the target compound and its des‑methyl or pyrrolidine‑methylated regioisomers at the sigma‑1, sigma‑2, dopamine, or serotonin transporter targets. This evidence gap is explicitly noted.

Sigma receptor 4-Methylpiperidine SAR CNS pharmacology

Research and Industrial Application Scenarios for 4-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine (CAS 881041-62-9) – Evidence-Derived Procurement Rationale


Medicinal Chemistry Scaffold Design for CNS‑Penetrant Ligand Discovery

With a computed XLogP3 of 1.7—within the optimal range for passive blood‑brain barrier penetration (logP 1‑3)—and a topological polar surface area of 15.3 Ų (well below the 60‑70 Ų threshold for CNS permeation), the target compound is ideally suited as a core scaffold for CNS drug discovery programs . Its logP exceeds that of the des‑methyl analog by 0.5 units, offering enhanced predicted membrane permeability while avoiding the excessive lipophilicity that compromises solubility and metabolic stability . Researchers designing ligands for GPCRs, ion channels, or transporters expressed in the CNS can use this scaffold to install diverse pharmacophoric elements via the secondary amine of the pyrrolidine ring or by further functionalization of the piperidine nitrogen.

Sigma‑1 Receptor Ligand Development – Leveraging the 4‑Methylpiperidine Pharmacophore

Class‑level SAR evidence demonstrates that 4‑methylpiperidine‑containing compounds can achieve sub‑nanomolar sigma‑1 receptor affinity (Ki = 0.030 nM) with >500‑fold selectivity over sigma‑2 receptors . The target compound embeds this privileged 4‑methylpiperidine motif within a bicyclic diamine framework that provides two distinct nitrogen handles for further derivatization. Medicinal chemists pursuing sigma‑1 receptor modulators for indications such as neuropathic pain, neuroprotection, or cognitive enhancement should select this scaffold over the des‑methyl or pyrrolidine‑methylated regioisomers, which lack the 4‑methyl substitution that class‑level data identify as a key determinant of affinity and selectivity .

Fragment‑Based Drug Discovery and Scaffold‑Hopping Libraries

At a molecular weight of 182.31 Da, the target compound qualifies as a fragment‑sized molecule (MW < 300 Da) with high ligand efficiency potential. Its two secondary amines provide synthetic vectors for parallel library synthesis, while the 4‑methyl substituent offers a well‑defined steric probe for exploring lipophilic sub‑pockets in target proteins—a feature absent in the des‑methyl analog . Procurement of this specific scaffold, rather than the des‑methyl analog, enables SAR exploration of the 4‑position steric environment from the outset, reducing the number of synthetic iterations required to optimize binding pocket complementarity.

Quality‑Controlled Procurement for Reproducible in Vitro Pharmacology

With a supplier‑verified purity specification of ≥95% from multiple independent vendors, the target compound meets the purity threshold generally expected for concentration‑response assays in academic and industrial pharmacology laboratories . Researchers conducting radioligand binding, functional cellular assays, or electrophysiology experiments benefit from batch‑to‑batch consistency that reduces the risk of impurity‑related artifacts. The availability of a well‑characterized dihydrochloride salt (CAS 1220027-22-4, MW 255.23 Da) further simplifies aqueous formulation for assay preparation, offering a distinct logistical advantage over analogs that lack commercially available, pre‑weighed salt forms .

Quote Request

Request a Quote for 4-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.